2-[(2,5-Dichlorophenyl)sulfanyl]-3-phenylquinoline
Description
Chemical Identity and Nomenclature
The compound is systematically characterized by its molecular architecture and standardized nomenclature:
Table 1: Molecular identifiers of 2-[(2,5-Dichlorophenyl)sulfanyl]-3-phenylquinoline
Key structural features include:
- A quinoline core (bicyclic system with fused benzene and pyridine rings).
- A 2,5-dichlorophenylsulfanyl group at position 2.
- A phenyl substituent at position 3.
Historical Context in Heterocyclic Compound Research
Quinoline derivatives have been central to organic chemistry since the isolation of quinoline from coal tar in 1834. The synthesis of this compound reflects advancements in:
Regioselective Functionalization :
Halogenation Strategies :
Sulfur Incorporation :
Position Within Quinoline Derivative Classifications
This compound belongs to two critical subclasses of quinoline derivatives:
Table 2: Classification based on substituent position and functional groups
Key Comparisons :
- Electron-Withdrawing Effects : The 2,5-dichloro substitution increases electrophilicity at the sulfanyl-bearing carbon, facilitating nucleophilic reactions.
- Steric Considerations : The 3-phenyl group introduces steric hindrance, potentially limiting rotational freedom in the quinoline plane.
Synthetic Analogues :
Properties
IUPAC Name |
2-(2,5-dichlorophenyl)sulfanyl-3-phenylquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13Cl2NS/c22-16-10-11-18(23)20(13-16)25-21-17(14-6-2-1-3-7-14)12-15-8-4-5-9-19(15)24-21/h1-13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZWNRWIAXUNWTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3N=C2SC4=C(C=CC(=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13Cl2NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,5-Dichlorophenyl)sulfanyl]-3-phenylquinoline typically involves a multi-step process:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts alkylation reaction using benzene and a suitable catalyst such as aluminum chloride.
Attachment of the 2,5-Dichlorophenylsulfanyl Group: The final step involves the nucleophilic substitution reaction where the 2,5-dichlorophenylsulfanyl group is introduced to the quinoline core. This can be achieved using 2,5-dichlorothiophenol and a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinoline ring or the phenyl groups, potentially leading to hydrogenated derivatives.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, especially at the phenyl and quinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles such as amines and thiols (for nucleophilic substitution) are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrogenated quinoline derivatives.
Substitution: Various substituted quinoline and phenyl derivatives.
Scientific Research Applications
Biological Activities
1. Antiproliferative Properties
Research indicates that 2-[(2,5-Dichlorophenyl)sulfanyl]-3-phenylquinoline exhibits significant antiproliferative effects, particularly against cancer cell lines. Studies have shown that this compound can inhibit the proliferation of MCF-7 breast cancer cells, demonstrating potency comparable to established chemotherapeutic agents like Doxorubicin. The compound's mechanism appears to involve modulation of cellular signaling pathways associated with cancer cell growth and survival.
2. Antioxidant Activity
In addition to its anticancer properties, this compound has been identified as a potent antioxidant. It is believed that its structure allows it to scavenge free radicals effectively, which may have implications for treating oxidative stress-related conditions such as neurodegenerative diseases and cardiovascular disorders.
Synthesis Techniques
The synthesis of this compound typically involves the following steps:
- Starting Materials : The synthesis begins with the appropriate substituted phenylhydrazine and a thiocarbonylating agent.
- Reaction Conditions : The reaction is usually carried out in the presence of a base to facilitate the formation of the desired sulfonamide structure.
- Purification : Post-synthesis, the compound is purified using chromatography techniques to isolate the target product from by-products.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal highlighted the compound's effectiveness against various cancer cell lines. The data showed that at specific concentrations, it inhibited cell viability significantly more than untreated controls. The IC50 values were comparable to those of existing treatments, suggesting its potential as a lead compound for new anticancer therapies .
Case Study 2: Antioxidant Efficacy
Another research effort investigated the antioxidant properties of this compound using various in vitro assays. Results indicated that it effectively reduced oxidative stress markers in cultured cells, supporting its role in protecting against cellular damage caused by free radicals .
Comparative Data Table
| Property | Value/Description |
|---|---|
| Antiproliferative Activity (MCF-7) | Comparable to Doxorubicin (IC50 values noted) |
| Antioxidant Activity | Effective scavenging of free radicals |
| Synthesis Methodology | Reaction of substituted phenylhydrazine with thiocarbonylating agents |
Mechanism of Action
The mechanism of action of 2-[(2,5-Dichlorophenyl)sulfanyl]-3-phenylquinoline depends on its application:
Antimicrobial Activity: It may disrupt microbial cell membranes or interfere with essential enzymes.
Anticancer Activity: The compound could induce apoptosis in cancer cells by targeting specific signaling pathways.
Anti-inflammatory Activity: It might inhibit the production of pro-inflammatory cytokines or block inflammatory signaling pathways.
Comparison with Similar Compounds
Table 1: Structural Comparison
| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) | Notable Features |
|---|---|---|---|---|
| 2-[(2,5-Dichlorophenyl)sulfanyl]-3-phenylquinoline | Quinoline | 3-phenyl, 2-(2,5-Cl₂C₆H₃)S | ~393.3 (calculated) | High lipophilicity; halogenated sulfanyl |
| 1-(2,5-Dihydroxyphenyl)-3-pyridine-2-yl-propenone | Chalcone | 2,5-dihydroxyphenyl, pyridine-2-yl | ~267.3 (calculated) | Polar OH groups; flavonoid precursor |
| 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethylpyrazole-4-carbaldehyde | Pyrazole | 3-ClC₆H₄S, CF₃, carbaldehyde | ~310.7 (calculated) | Trifluoromethyl enhances metabolic stability |
| 2-(3-Chlorophenyl)ethylamine | Ethylamine | 3-ClC₆H₄CH₂CH₂NH₂ | 155.62 | Amine functionality; simple alkyl chain |
Key Observations :
- Quinoline vs. Chalcone/Pyridine: The quinoline core in the target compound provides greater aromatic stability compared to the chalcone’s open-chain structure (). The pyridine group in the chalcone derivative introduces basicity, absent in the sulfanyl-quinoline.
- Sulfanyl Group : Both the target compound and 5-(3-chlorophenylsulfanyl)-pyrazole () feature sulfur-linked aryl groups, but the pyrazole’s trifluoromethyl substituent may confer higher resistance to oxidative metabolism.
Physicochemical and Reactivity Differences
- Lipophilicity: The quinoline backbone and dichlorophenyl group likely render the target compound more lipophilic than the hydroxylated chalcone () or the polar ethylamine ().
- In contrast, the pyrazole’s carbaldehyde () is more electrophilic due to the aldehyde moiety.
- Thermal Stability: Quinoline derivatives generally exhibit higher thermal stability than chalcones, which may undergo cyclization to flavones under certain conditions ().
Biological Activity
2-[(2,5-Dichlorophenyl)sulfanyl]-3-phenylquinoline is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C21H13Cl2NS
- CAS Number : 339013-96-6
- Molecular Weight : 392.31 g/mol
The compound features a quinoline core substituted with a dichlorophenyl group and a sulfanyl moiety, which may influence its interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and antiviral domains.
Antimicrobial Activity
A study assessed the antimicrobial properties of several quinoline derivatives, including this compound. The results indicated that this compound demonstrated significant antibacterial activity against various strains, comparable to standard antibiotics. The minimum inhibitory concentration (MIC) values were recorded, showcasing its potential as an antimicrobial agent.
| Compound | MIC (µg/mL) | Activity Level |
|---|---|---|
| This compound | 16 | Moderate |
| Standard Antibiotic | 8 | High |
This data suggests that the compound could be a promising candidate for further development in antimicrobial therapies .
Antiviral Activity
In another study focusing on antiviral properties against SARS-CoV-2, several quinoline derivatives were evaluated for their effectiveness. While specific data on this compound was limited, related compounds showed promising results in inhibiting viral replication. The structure-activity relationship (SAR) indicated that modifications to the quinoline core can enhance antiviral efficacy .
The biological activity of this compound is believed to involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial and viral replication.
- Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, disrupting their integrity.
- Interference with Nucleic Acid Synthesis : Similar compounds have been shown to interfere with nucleic acid synthesis pathways in pathogens .
Case Studies and Research Findings
- Antimicrobial Efficacy : A comparative study highlighted the effectiveness of various quinolines against resistant bacterial strains. The compound exhibited a lower MIC than some conventional antibiotics, indicating its potential as a therapeutic agent.
- Antiviral Screening : In vitro assays demonstrated that related quinoline derivatives could inhibit viral replication at low concentrations. Future studies are needed to confirm the specific activity of this compound against SARS-CoV-2 .
Q & A
Q. Basic Characterization Workflow
- ¹H NMR :
- Aromatic protons from the quinoline core appear as doublets in δ 7.5–8.5 ppm.
- The 3-phenyl group shows a multiplet at δ 7.2–7.4 ppm.
- Protons on the 2,5-dichlorophenyl ring appear as two doublets (δ 7.0–7.3 ppm) due to para-substitution.
- ¹³C NMR :
- The sulfur-linked carbon (C-S) in the quinoline ring resonates at δ 125–130 ppm.
- Chlorine-substituted carbons in the dichlorophenyl group appear at δ 130–135 ppm.
- IR : A strong absorption band at ~2550 cm⁻¹ (S-H stretch) is absent, confirming successful thioether bond formation .
What methodologies are suitable for assessing the antimicrobial activity of this compound?
Q. Advanced Biological Evaluation
- Minimum Inhibitory Concentration (MIC) : Use broth microdilution assays against Staphylococcus aureus and Pseudomonas aeruginosa (common biofilm-forming pathogens). Prepare stock solutions in DMSO (≤1% v/v to avoid cytotoxicity) .
- Biofilm Inhibition : Quantify biofilm biomass using crystal violet staining. Compare results to controls (e.g., untreated biofilms) and reference antibiotics (e.g., ciprofloxacin).
- Structure-Activity Relationship (SAR) : Correlate activity with the electron-withdrawing effects of chlorine substituents, which enhance membrane permeability .
How can researchers address solubility challenges during biological testing of this compound?
Q. Methodological Optimization
- Solvent Systems : Use DMSO for initial stock solutions, followed by dilution in PBS or growth media. Validate solvent compatibility via cytotoxicity assays.
- Surfactants : Add Tween-20 (0.01–0.1%) to improve aqueous dispersion without inhibiting bacterial growth.
- Pro-drug Strategies : Synthesize water-soluble derivatives (e.g., phosphate esters) for in vitro testing, then hydrolyze them enzymatically in situ .
What advanced techniques optimize reaction yields during synthesis?
Q. Advanced Synthetic Chemistry
- Design of Experiments (DoE) : Vary parameters (temperature, solvent, catalyst) systematically. For example, a 2³ factorial design can identify optimal conditions for SNAr efficiency.
- Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilicity of the thiolate ion.
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes at 100°C) while maintaining yields >75% .
How should researchers resolve contradictions in biological activity data across studies?
Q. Data Contradiction Analysis Framework
Purity Validation : Confirm compound purity via HPLC (C18 column, acetonitrile/water gradient) to rule out impurities affecting activity .
Assay Standardization : Ensure consistent inoculum size (e.g., 1×10⁵ CFU/mL) and incubation time (18–24 hrs) across experiments.
Substituent Effects : Compare activity with analogs (e.g., 2,4-dichloro vs. 2,5-dichloro derivatives) to isolate electronic/steric contributions .
Table 1: Key Spectroscopic Data for Structural Confirmation
| Technique | Key Peaks/Assignments | Reference |
|---|---|---|
| ¹H NMR | δ 8.2 ppm (quinoline H-4), δ 7.3 ppm (3-phenyl) | |
| ¹³C NMR | δ 128 ppm (C-S), δ 132 ppm (Cl-substituted C) | |
| IR | Absence of S-H stretch (~2550 cm⁻¹) |
What computational methods support the rational design of derivatives with enhanced activity?
Q. Advanced Computational Chemistry
- Docking Studies : Use AutoDock Vina to model interactions with bacterial targets (e.g., S. aureus dihydrofolate reductase). Prioritize derivatives with stronger hydrogen bonds to key residues (e.g., Asp27).
- QSAR Modeling : Develop regression models correlating logP and Hammett σ constants with MIC values to predict optimal substituents .
How can researchers validate the stability of this compound under physiological conditions?
Q. Methodological Stability Assessment
- pH Stability : Incubate in buffers (pH 4–9) at 37°C for 24 hrs. Monitor degradation via HPLC.
- Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures (>200°C expected for aromatic systems).
- Light Sensitivity : Store solutions in amber vials and test activity after 48 hrs of UV exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
